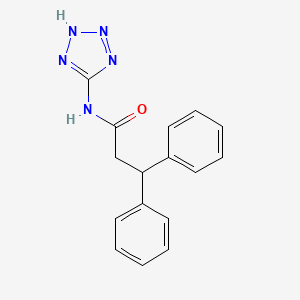
3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, making it a nitrogen-rich heterocycle. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide typically involves the cyclization of azide and amide compounds. One common method is the reaction of 3,3-diphenylpropanamide with sodium azide under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves large-scale cyclization reactions using automated reactors. These methods prioritize safety and efficiency, utilizing optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-diphenyl-N-(2H-tetrazol-5-yl)propanamide: Similar structure but with a different tetrazole isomer.
3,3-diphenyl-N-(1-phenyl-1H-tetrazol-5-yl)methyl)propanamide: Contains an additional phenyl group attached to the tetrazole ring.
Uniqueness
3,3-diphenyl-N-(1H-tetrazol-5-yl)propanamide is unique due to its specific tetrazole isomer and the presence of the diphenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
544464-66-6 |
|---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3,3-diphenyl-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C16H15N5O/c22-15(17-16-18-20-21-19-16)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,18,19,20,21,22) |
InChI Key |
YCVQVTALQCFVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NNN=N2)C3=CC=CC=C3 |
solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


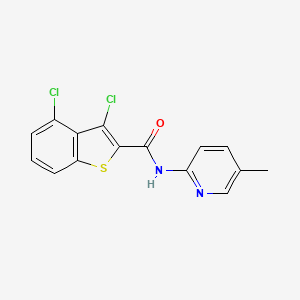
![4-({[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10975060.png)
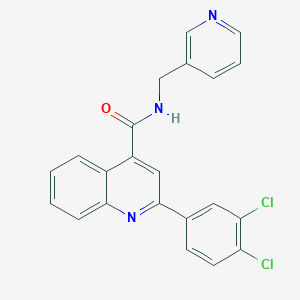
![N-(4-bromophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10975078.png)
![2-[4-(difluoromethoxy)-3-ethoxyphenyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10975086.png)
![3-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975091.png)

![2-{5-[(2-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10975093.png)
![2-[(2-Chlorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10975097.png)
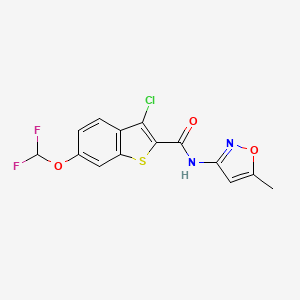
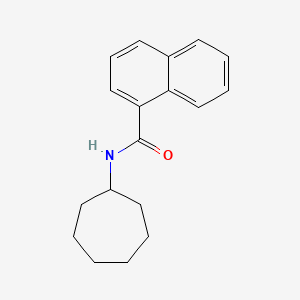
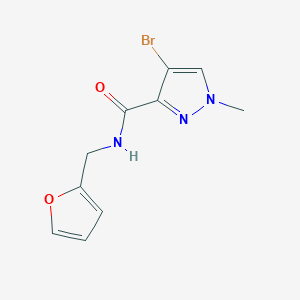
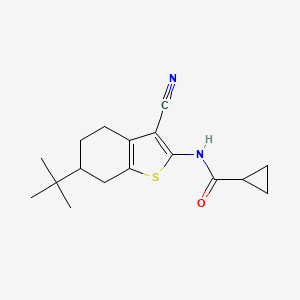
![ethyl {[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetate](/img/structure/B10975112.png)
